Home > Products > Screening Compounds P17334 > 1-Cyclopentyl-3,4-dihydroisoquinoline
1-Cyclopentyl-3,4-dihydroisoquinoline -

1-Cyclopentyl-3,4-dihydroisoquinoline

Catalog Number: EVT-12031708
CAS Number:
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclopentyl-3,4-dihydroisoquinoline is a compound that belongs to the family of isoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by a cyclopentyl group attached to the nitrogen-containing isoquinoline structure. Isoquinolines are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.

Source

The compound can be synthesized through various chemical methods, as documented in patents and scientific literature. It has garnered interest for its potential applications in medicinal chemistry and agriculture, particularly in combating phytopathogens .

Classification

1-Cyclopentyl-3,4-dihydroisoquinoline falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. Its classification can be further detailed as follows:

  • Heterocyclic Compounds: Contain rings with at least one atom that is not carbon.
  • Isoquinolines: A specific type of heterocyclic compound derived from quinoline.
  • Dihydroisoquinolines: These are partially saturated forms of isoquinolines.
Synthesis Analysis

Methods

The synthesis of 1-cyclopentyl-3,4-dihydroisoquinoline can be achieved through several established methods:

  1. Bischler-Napieralski Reaction: This method involves the condensation of an appropriate amine with a carbonyl compound followed by cyclization. It is commonly used for synthesizing isoquinoline derivatives from phenethylamine precursors .
  2. Microwave-Assisted Synthesis: Recent advancements have utilized microwave irradiation to enhance reaction rates and yields in the synthesis of substituted isoquinolines, including dihydroisoquinolines .
  3. Direct Cyclization: This involves the direct cyclization of substituted phenethylamines under acidic conditions to yield 3,4-dihydroisoquinolines .

Technical Details

The synthesis typically requires specific reagents such as aldehydes and amines, and conditions like temperature control and solvent choice (e.g., ethanol or dimethylformamide) are crucial for optimizing yields. The reactions may also involve catalysts or activating agents to facilitate the cyclization process.

Molecular Structure Analysis

Structure

The molecular structure of 1-cyclopentyl-3,4-dihydroisoquinoline consists of a bicyclic framework with a cyclopentyl group attached to the nitrogen atom at position one of the isoquinoline ring system. The general formula can be represented as follows:

  • Molecular Formula: C12H13N
  • Molecular Weight: Approximately 173.24 g/mol

Data

The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

1-Cyclopentyl-3,4-dihydroisoquinoline participates in various chemical reactions typical of isoquinoline derivatives:

  • Electrophilic Aromatic Substitution: The presence of electron-rich sites allows for substitutions at different positions on the aromatic ring.
  • Reduction Reactions: The compound can undergo reduction to yield more saturated derivatives.
  • Condensation Reactions: It can react with various electrophiles to form more complex structures.

Technical Details

The reactivity is influenced by the electronic properties imparted by the cyclopentyl group and the nitrogen atom's basicity within the isoquinoline structure.

Mechanism of Action

Process

The mechanism of action for 1-cyclopentyl-3,4-dihydroisoquinoline is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Isoquinoline derivatives often exhibit pharmacological activities through modulation of neurotransmitter systems or inhibition of specific enzymes.

Data

Research indicates that certain isoquinoline derivatives can act as inhibitors or modulators in various biological pathways, which may include effects on dopaminergic or serotonergic systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific melting points may vary based on purity and synthesis methods.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.

Applications

1-Cyclopentyl-3,4-dihydroisoquinoline has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
  • Agricultural Chemistry: As a potential fungicide or biocontrol agent against specific phytopathogens, enhancing crop protection strategies .
Therapeutic Applications and Biological Target Engagement

Menin-MLL Protein-Protein Interaction Inhibition in Acute Leukemia

The menin-MLL (Mixed Lineage Leukemia) protein-protein interaction represents a validated therapeutic target for acute leukemias harboring MLL gene rearrangements (MLLr leukemias). 1-Cyclopentyl-3,4-dihydroisoquinoline derivatives have emerged as potent scaffolds for disrupting this oncogenic interaction. These compounds exploit the deep hydrophobic pocket within menin to competitively displace MLL fusion proteins, thereby inhibiting downstream transcriptional programs essential for leukemogenesis [2] [6].

Structure-Activity Relationships of Dihydroisoquinoline-Based Menin Inhibitors

Structure-activity relationship (SAR) studies have identified critical structural features for menin inhibition potency. Optimization efforts focused on rigidifying the linker region connecting the dihydroisoquinoline core to hydrophobic "tail" moieties significantly enhanced binding affinity. Compared to flexible linkers, constrained azetidine linkers (e.g., compound 12) demonstrated ~5-fold improvement in binding affinity (Ki = 11 nM vs. 58 nM for MIV-6). Introduction of substituted benzothiophene or benzofuran systems further modulated interactions with Trp341 and Tyr276 within the menin binding pocket. Notably, the cyclopentyl moiety at the 1-position provided optimal hydrophobic filling of a sub-pocket normally occupied by Pro10/Phe13 residues of MLL, contributing to low-nanomolar affinity [2] [6].

Table 1: SAR of Key Dihydroisoquinoline Menin Inhibitors

CompoundCore ModificationLinker TypeBinding Affinity (Ki, nM)MV4;11 Cell IC50 (nM)
MIV-6UnsubstitutedFlexible583600
6Cyclized coreFlexible221400
12Cyclized coreAzetidine111300
M-89Optimized tailRigidified0.002425

Binding Affinity Optimization Strategies for MLL Fusion Protein Disruption

Optimization strategies centered on mimicking key interactions of native MLL peptide residues. The cyclopentyl group at the 1-position of the dihydroisoquinoline core was designed to occupy the Pro10/Phe13 hydrophobic pocket. Crystallography-guided engineering introduced halogen-bonding interactions between chloro/bromo-substituted aromatic tails and Thr349, yielding >100-fold selectivity over non-MLLr leukemia cells. Critical hydrogen bonding between the linker carbonyl and Arg37 was preserved through strategic placement of hydrogen-bond acceptors. These optimizations culminated in compounds like M-89, achieving Kd = 1.4 nM against menin and IC50 = 25 nM in MV4;11 leukemia cells, representing >100-fold potency improvement over early leads [2] [6].

Poly(ADP-ribose) Polymerase (PARP) Inhibition for Oncology Therapeutics

3,4-Dihydroisoquinoline-1-one Derivatives as NAD+-Competitive PARP Inhibitors

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides represent a novel chemotype of PARP inhibitors designed as NAD+ mimetics. These compounds competitively occupy the nicotinamide-binding site of PARP enzymes through strategic positioning of the carboxamide functionality. The planar dihydroisoquinoline core establishes π-stacking interactions with catalytic residues, while the carboxamide nitrogen hydrogen-bonds with Ser904 (PARP1 numbering). The 1,4'-bipiperidine carboxamide extension penetrates the adenine-ribose subpocket, with C-3 substituents critically modulating isoform selectivity. Notably, the cyclopentyl derivative (compound 2l) exhibited distinct selectivity profiles compared to smaller alkyl analogs [8].

PARP1/2 Isoform Selectivity Modulation via C-3 Substituent Engineering

Engineering substituents at the C-3 position significantly influences PARP1 versus PARP2 selectivity. Systematic evaluation revealed that small alkyl groups (cyclopropyl, ethyl) enhanced potency against both isoforms, while bulky substituents like cyclopentyl ablated activity (>500 nM IC50 for 2l). Molecular modeling suggests steric clash between the cyclopentyl group and Gly863 in PARP1's helical domain. Conversely, 3-cyclopropyl derivatives (2e) achieved balanced potency (PARP1 IC50 = 26.4 nM; PARP2 IC50 = 18.3 nM), while 3-methyl analogs (2m) showed modest PARP2 selectivity (IC50 = 29.2 nM vs. PARP1 IC50 = 95.7 nM; SI=3.28). The "magic fluorine" strategy – incorporating meta-fluorine on the carboxamide aryl group – further enhanced potency by strengthening hydrogen bonding with Tyr907 [8].

Table 2: PARP Inhibition Profiles of C-3 Modified Dihydroisoquinolinones

CompoundC-3 SubstituentPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Index (PARP1/PARP2)
2eCyclopropyl26.4 ± 4.118.3 ± 4.51.44
2mMethyl95.7 ± 17.729.2 ± 3.43.28
2cEthyl44.6 ± 5.611.0 ± 2.24.05
2lCyclopentyl>500>500Undetermined
OlaparibN/A2.8 ± 0.30.7 ± 0.23.98

Central Nervous System (CNS) Bioactivity Profiling

Analgesic and Sedative Mechanisms of Action in Animal Models

(S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides demonstrate significant CNS activity. Compounds 2a and 2n exhibited exceptional anti-inflammatory (95% and 92.7% inhibition, respectively) and analgesic (100% inhibition) effects in rodent models, surpassing indomethacin. Mechanistic studies revealed these effects are mediated through moderate COX-2 inhibition (IC50 = 0.47 μM for 2a) with minimal COX-1 interaction (IC50 = 5.41 μM), conferring gastrointestinal safety advantages. Compound 2a displayed superior COX-2 inhibition compared to celecoxib, attributed to hydrophobic filling of the COX-2 side pocket by the 1-phenyl group. Sedative properties observed in open-field tests suggest additional GABAA receptor modulation, though target engagement studies are ongoing [7] [4].

Dopaminergic Pathway Modulation for Neuropharmacological Applications

Structural analogs of 1-cyclopentyl-3,4-dihydroisoquinoline demonstrate dopaminergic activities relevant to Parkinson's disease and schizophrenia. Molecular modeling suggests interactions with D2 and D3 dopamine receptors through:

  • Hydrophobic pocket engagement: The cyclopentyl group mimics the tyrosine moiety of dopamine
  • Amine coordination: The basic nitrogen forms salt bridges with Asp114 in D3 receptors
  • Aryl stacking: Phenyl groups engage Phe345/Phe346 in transmembrane domain 6In vivo studies show normalization of dopamine-dependent behaviors in 6-OHDA-lesioned rodents, indicating potential as D2/D3 partial agonists. Additional activity at serotonin 5-HT2A receptors suggests applicability in treatment-resistant schizophrenia, warranting further investigation into receptor subtype selectivity profiles [4] [7].

Properties

Product Name

1-Cyclopentyl-3,4-dihydroisoquinoline

IUPAC Name

1-cyclopentyl-3,4-dihydroisoquinoline

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C14H17N/c1-2-7-12(6-1)14-13-8-4-3-5-11(13)9-10-15-14/h3-5,8,12H,1-2,6-7,9-10H2

InChI Key

WBHJIHCXQGJVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NCCC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.